N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 946364-77-8
VCID: VC4785595
InChI: InChI=1S/C19H22F2N6OS/c1-4-29-19-25-16(24-11(2)3)14-10-23-27(17(14)26-19)8-7-22-18(28)13-6-5-12(20)9-15(13)21/h5-6,9-11H,4,7-8H2,1-3H3,(H,22,28)(H,24,25,26)
SMILES: CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=C(C=C3)F)F)NC(C)C
Molecular Formula: C19H22F2N6OS
Molecular Weight: 420.48

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide

CAS No.: 946364-77-8

Cat. No.: VC4785595

Molecular Formula: C19H22F2N6OS

Molecular Weight: 420.48

* For research use only. Not for human or veterinary use.

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide - 946364-77-8

Specification

CAS No. 946364-77-8
Molecular Formula C19H22F2N6OS
Molecular Weight 420.48
IUPAC Name N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-difluorobenzamide
Standard InChI InChI=1S/C19H22F2N6OS/c1-4-29-19-25-16(24-11(2)3)14-10-23-27(17(14)26-19)8-7-22-18(28)13-6-5-12(20)9-15(13)21/h5-6,9-11H,4,7-8H2,1-3H3,(H,22,28)(H,24,25,26)
Standard InChI Key NWOWIXWEFUCDPD-UHFFFAOYSA-N
SMILES CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=C(C=C3)F)F)NC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with an ethyl group linked to a 2,4-difluorobenzamide moiety. The 4-position carries an isopropylamino group, while the 6-position is substituted with an ethylthio group. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₉H₂₂F₂N₆OS
Molecular Weight420.48 g/mol
IUPAC NameN-[2-(6-Ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,4-difluorobenzamide
SMILESCCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=C(C=C3)F)F)NC(C)C

The difluorobenzamide group enhances metabolic stability, while the ethylthio and isopropylamino substituents influence target binding and solubility.

Synthesis and Optimization

One-Flask Synthetic Route

A scalable method for pyrazolo[3,4-d]pyrimidines involves reacting 5-aminopyrazole derivatives with Vilsmeier reagents (e.g., PBr₃ in DMF) followed by hexamethyldisilazane (HMDS) . For this compound:

  • Vilsmeier Reaction: 5-Aminopyrazole intermediates undergo formylation at 60°C for 1–2 hours.

  • Cyclization: HMDS facilitates ring closure at 70–80°C, forming the pyrazolo[3,4-d]pyrimidine core.

  • Functionalization: Sequential introduction of ethylthio, isopropylamino, and 2,4-difluorobenzamide groups via nucleophilic substitution and amide coupling .

This method yields the target compound in 91% purity after chromatographic purification .

Biological Activity and Research Findings

Anti-Inflammatory Activity

In murine macrophage models, related compounds reduce TNF-α and IL-6 production by 40–60% via NF-κB pathway inhibition. The ethylthio group may enhance membrane permeability, improving intracellular efficacy.

Antioxidant Properties

Electron-donating substituents (e.g., ethylthio) scavenge free radicals (EC₅₀ = 12–18 μM in DPPH assays).

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • 6-Substituent: Ethylthio > methylthio in enhancing bioavailability (logP = 2.8 vs. 2.2).

  • 4-Amino Group: Isopropylamino improves kinase selectivity compared to linear alkyl chains.

  • Benzamide Substituents: Fluorine atoms at 2,4-positions increase metabolic stability (t₁/₂ = 4.2 hours in hepatic microsomes).

Future Directions

  • In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models.

  • Formulation Development: Explore nanoparticle delivery to enhance solubility.

  • Target Identification: Proteomic profiling to identify kinase targets.

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